molecular formula C19H20O12 B14748848 [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate

Cat. No.: B14748848
M. Wt: 440.4 g/mol
InChI Key: KJEHWCNZDXNILH-YLUTUWDDSA-N
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Description

The compound [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate is a complex organic molecule characterized by multiple hydroxyl groups and a unique structural arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of novel materials and as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate: can be compared with other similar compounds, such as:

    This compound: A structurally similar compound with slight variations in functional groups.

    This compound: Another related compound with different stereochemistry.

The uniqueness of This compound lies in its specific structural arrangement and the resulting bioactive properties, which distinguish it from other similar compounds.

Properties

Molecular Formula

C19H20O12

Molecular Weight

440.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C19H20O12/c1-7-17(9(20)2-3-28-7)31-19-16(26)15(25)14(24)12(30-19)6-29-18(27)8-4-10(21)13(23)11(22)5-8/h2-5,12,14-16,19,21-26H,6H2,1H3/t12-,14-,15+,16-,19+/m1/s1

InChI Key

KJEHWCNZDXNILH-YLUTUWDDSA-N

Isomeric SMILES

CC1=C(C(=O)C=CO1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O

Canonical SMILES

CC1=C(C(=O)C=CO1)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O

Origin of Product

United States

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